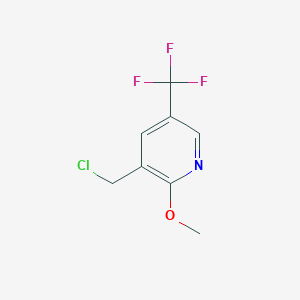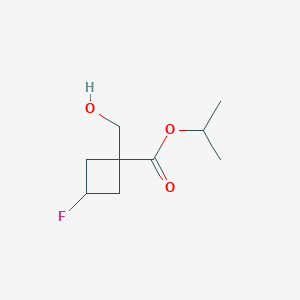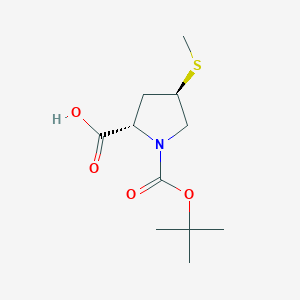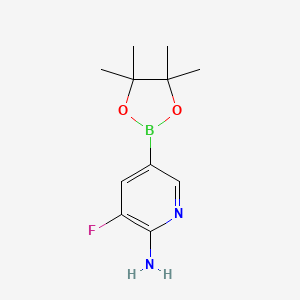
3-Chloro-2-(trifluoromethyl)isonicotinaldehyde
Vue d'ensemble
Description
“3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO. It has a molecular weight of 209.55 .
Molecular Structure Analysis
The InChI code for “3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is 1S/C7H3ClF3NO . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 217.4±35.0 °C and a predicted density of 1.499±0.06 g/cm3 . The pKa is predicted to be -3.73±0.30 .Applications De Recherche Scientifique
Synthesis and Photochemical Applications
- Photochemical Isomerization and Antimicrobial Activity : The synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from related aldehydes has been explored. These compounds undergo photochemical E (trans) to Z (cis) isomerization, demonstrating that the triplet sensitized excitations yield a high Z isomer composition. This process indicates an efficient pathway for converting the E (trans) to Z (cis) isomer, and these isomers have been tested for antimicrobial activity, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).
Organic Synthesis and Chemical Transformations
Stereoselective Synthesis : Research has been conducted on the regio- and stereoselective rearrangement of epoxides to aldehydes using high-valent metalloporphyrin complexes. This method offers an efficient approach for synthesizing optically active beta-siloxy aldehydes, providing a valuable tool for organic synthesis (Suda et al., 2004).
Reagent-Controlled Synthesis : The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes in the presence of a Lewis acid gives 2,3,4-trisubstituted tetrahydrofurans related to the furanolignan family of natural products. This reaction proceeds with complete 3,4-trans stereoselectivity, highlighting the influence of reagents on the stereochemical outcome (Miles et al., 2004).
Chemical Analysis and Characterization
- Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has been studied, providing insights into the retention behavior and influence of chlorine substitution on chromatographic separation. This research aids in the analytical characterization of chlorinated aldehydes and their derivatives (Korhonen & Knuutinen, 1984).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUINJBDLNMNQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)



![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
